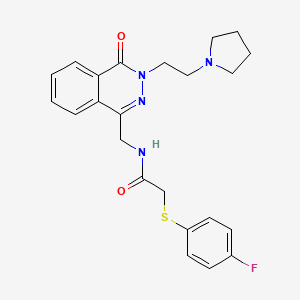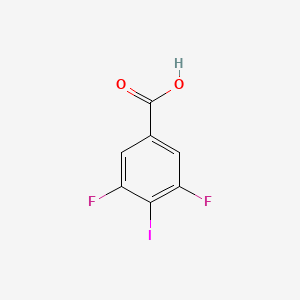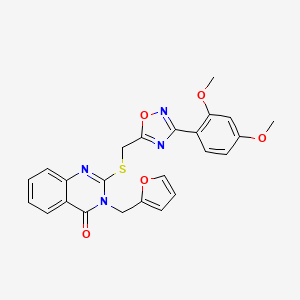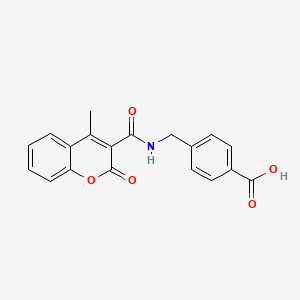
2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O2S and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thrombin Inhibition and Anticoagulant Potential Research by Lee et al. (2007) on 2-(2-Chloro-6-fluorophenyl)acetamides explores potent thrombin inhibitors, highlighting the importance of specific structural features for binding affinity. The study showcases the potential application of fluorophenyl compounds in developing anticoagulant drugs, suggesting that similar compounds could be explored for their thrombin inhibitory activities (Lee et al., 2007).
Anticancer Activity Hammam et al. (2005) investigated novel fluoro-substituted benzo[b]pyran compounds for their anti-lung cancer activity. This research underscores the significance of fluorophenyl groups in synthesizing compounds with potential anticancer properties. The study's methodology and findings could guide research on the anticancer applications of structurally similar compounds (Hammam et al., 2005).
Electrochromic Properties for Polymer Technology Türkarslan et al. (2007) discuss enhancing the electrochromic properties of conducting polymers via copolymerization, specifically noting the role of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole. Such research indicates the utility of fluorophenyl compounds in developing advanced materials with potential applications in electronic displays and smart windows (Türkarslan et al., 2007).
Pharmacological Characterization Research on "legal high" fluorolintane and its isomers, including 1,2-diarylethylamines, reveals their potential in treating pain, epilepsy, neurodegenerative disease, and depression. Wallach et al. (2019) provide pharmacological characterizations that could be applicable to understanding the action mechanisms of related compounds, thus offering a basis for developing novel therapeutic agents (Wallach et al., 2019).
Antimicrobial Activities and Synthesis Strategies Tiwari et al. (2018) report on the synthesis and antimicrobial analysis of chromone-pyrimidine coupled derivatives, demonstrating the potential of fluorophenyl compounds in antimicrobial drug development. This study provides insights into the synthesis techniques and biological activity assessments that could be relevant for researching the antimicrobial properties of similar chemical compounds (Tiwari et al., 2018).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c24-17-7-9-18(10-8-17)31-16-22(29)25-15-21-19-5-1-2-6-20(19)23(30)28(26-21)14-13-27-11-3-4-12-27/h1-2,5-10H,3-4,11-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWWJJYAFITGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2732315.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide](/img/structure/B2732316.png)
![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)
methanone](/img/structure/B2732319.png)
![2-Chloro-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2732320.png)
![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)




![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)
